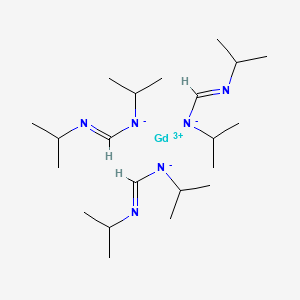![molecular formula C57H66O12 B6288717 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene CAS No. 2622208-85-7](/img/structure/B6288717.png)
1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6. Calixarenes are cyclic oligomers obtained through the condensation of phenols and formaldehyde, and they are known for their ability to form host-guest complexes with a variety of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6arene typically involves the condensation of 1,3,5-trihydroxybenzene with 2,4,6-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6arene are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6arene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methoxy groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitrated or halogenated calixarenes.
Scientific Research Applications
1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6arene has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate bioactive molecules.
Medicine: Explored for its use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of sensors and separation processes due to its selective binding properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6arene involves its ability to form host-guest complexes with various molecules. The hydroxyl and methoxy groups on the aromatic rings provide multiple binding sites, allowing the compound to interact with a wide range of molecular targets. These interactions can influence molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trihydroxybenzene: A precursor in the synthesis of calixarenes.
2,4,6-Trimethoxybenzyl chloride: Used in the synthesis of calixarenes.
1,3,5-Trihydroxy-2,4,6-trinitrobenzene: Known for its use in energetic materials.
Uniqueness
1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6arene stands out due to its unique combination of hydroxyl and methoxy groups, which provide enhanced binding capabilities and versatility in forming host-guest complexes. This makes it particularly valuable in applications requiring selective molecular recognition and binding.
Properties
IUPAC Name |
5,11,17,23,29,35-hexaethoxy-38,40,42-trimethoxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,39,41-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H66O12/c1-10-64-46-22-34-16-40-28-49(67-13-4)30-42(55(40)61-7)18-36-24-47(65-11-2)26-38(53(36)59)20-44-32-51(69-15-6)33-45(57(44)63-9)21-39-27-48(66-12-3)25-37(54(39)60)19-43-31-50(68-14-5)29-41(56(43)62-8)17-35(23-46)52(34)58/h22-33,58-60H,10-21H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAMSQPIJKQLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5OC)CC6=C(C(=CC(=C6)OCC)CC7=C(C(=CC(=C7)OCC)C2)OC)O)OCC)OCC)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H66O12 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288643.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6288651.png)

![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
![Calix[8]quinone](/img/structure/B6288685.png)

![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)
![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)
